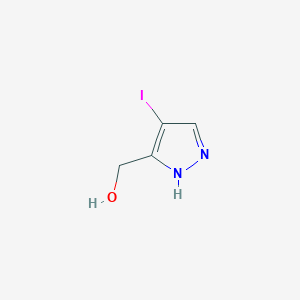

(4-Iodo-1H-pyrazol-3-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-iodo-1H-pyrazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN2O/c5-3-1-6-7-4(3)2-8/h1,8H,2H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHVDPMJMRVFIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1I)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic and Structural Elucidation of 4 Iodo 1h Pyrazol 3 Yl Methanol Analogs

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and investigating the fragmentation patterns of (4-Iodo-1H-pyrazol-3-yl)methanol and its derivatives. The molecular formula for this compound is C4H5IN2O, which corresponds to a molar mass of 224 g/mol .

In the analysis of related iodinated pyrazole (B372694) compounds, high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is commonly employed. For instance, the HRMS (ES) of tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate showed a calculated value of [M+Na]+ C8H11IN2NaO2: 316.9757, with a found value of 316.9757. arkat-usa.org This demonstrates the high accuracy of the technique in confirming molecular formulas.

The fragmentation patterns observed in the mass spectra provide valuable structural information. For tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate, a major fragment peak is observed at m/z 194, corresponding to the loss of the Boc group ([M-Boc]+), which is the base peak (100% relative intensity). arkat-usa.org Similarly, for 4-Iodo-1-(1-ethoxyethyl)-1H-pyrazole, the mass spectrum shows a molecular ion peak, and its HRMS (ES) calculated for [M+Na]+ C7H11IN2NaO is 288.9808, with a found value of 288.9809. arkat-usa.org

For more complex structures, such as 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, mass spectrometry data reveals peaks corresponding to sodium adducts of the complex, such as [C19H21N7 + Na+] at m/z 370.0. mdpi.com The base peak in its spectrum at m/z 266.0 corresponds to the loss of a pyrazole ligand. mdpi.com

The predicted collision cross section (CCS) values for adducts of (3-iodo-1-methyl-1h-pyrazol-4-yl)methanol (B2728057) have been calculated, providing further data for its identification. For example, the predicted CCS for the [M+H]+ adduct (m/z 238.96759) is 130.1 Ų. uni.lu

Table 1: Mass Spectrometry Data for this compound and Analogs

| Compound | Molecular Formula | Adduct | Calculated m/z | Found m/z | Reference |

| This compound | C4H5IN2O | - | 224.00 | - | |

| tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate | C8H11IN2O2 | [M+Na]+ | 316.9757 | 316.9757 | arkat-usa.org |

| 4-Iodo-1-(1-ethoxyethyl)-1H-pyrazole | C7H11IN2O | [M+Na]+ | 288.9808 | 288.9809 | arkat-usa.org |

| (3-iodo-1-methyl-1h-pyrazol-4-yl)methanol | C5H7IN2O | [M+H]+ | 238.96759 | - | uni.lu |

| 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline | C19H21N7 | [M+Na]+ | 370.0 | - | mdpi.com |

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Vis spectroscopy is utilized to study the electronic transitions and conjugation within pyrazole derivatives. The absorption maxima provide information about the extent of the conjugated system. For instance, a study of (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine (PPM) revealed electronic transitions at 415 nm and 325 nm, which is indicative of an extended conjugated system within the molecule. nepjol.info While specific UV-Vis data for this compound is not detailed in the provided results, the analysis of related compounds suggests that the pyrazole ring and its substituents contribute to the electronic absorption profile.

X-ray Crystallography for Solid-State Molecular Conformation and Supramolecular Assembly

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.

A study on 4-iodo-1H-pyrazole, a closely related compound, revealed its crystal structure and completed the crystallographic data for the series of 4-halogenated-1H-pyrazoles. mdpi.comsemanticscholar.org Unlike the bromo and chloro analogs which form trimeric hydrogen-bonding motifs, the iodo and fluoro analogs form non-isostructural catemers. mdpi.comsemanticscholar.org

Conformational Analysis in Crystalline State

The conformation of pyrazole derivatives in the crystalline state is influenced by the nature and position of substituents. In the crystal structure of 4-(But-3-ynyloxy)-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine, the dihedral angle between the pyrazole and pyrimidine (B1678525) rings is 6.30 (16)°. researchgate.net For 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole, the structure features both intramolecular (Ph)C—H⋯N and intermolecular (Ph)C—H⋯F hydrogen bonds. researchgate.net The analysis of 4-iodo-1H-pyrazole revealed disorder in the crystal structure, with the molecule being disordered over multiple positions. mdpi.com

Table 2: Crystallographic Data for 4-Iodo-1H-pyrazole

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | mdpi.com |

| Space Group | Cmme / P21ab | mdpi.com |

| N(H)···N distance (Å) | 2.87 (3) | mdpi.com |

| Supramolecular Motif | Catemer | mdpi.comsemanticscholar.org |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, thereby validating its empirical and molecular formula. For newly synthesized pyrazole derivatives, elemental analysis is a standard characterization method.

In the synthesis of various pyrazolo[1,5-a] mdpi.comrsc.orgtriazine-2,4-dione and pyrazolo[1,5-c] mdpi.comrsc.orgthiadiazine-2-one derivatives, the compounds were confirmed by elemental analysis, alongside 1H NMR and IR analyses. nih.gov Similarly, the molecular formula of (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine was confirmed as C₁₇H₁₃N₅ through elemental analysis. nepjol.info While specific elemental analysis data for this compound is not provided in the search results, its molecular formula, C4H5IN2O, is established.

Advanced Theoretical and Computational Investigations of 4 Iodo 1h Pyrazol 3 Yl Methanol Systems

Quantum Chemical Methodologies

The theoretical examination of (4-Iodo-1H-pyrazol-3-yl)methanol relies on a suite of sophisticated computational methods to predict its molecular geometry and electronic characteristics. These methodologies, primarily rooted in quantum mechanics, allow for a detailed exploration of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, widely employed for its balance of accuracy and computational efficiency in studying the electronic structure of molecules like this compound. researchgate.netnih.gov DFT methods are used to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. researchgate.net For pyrazole (B372694) derivatives, the B3LYP hybrid functional is a commonly used method, often paired with basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p) to provide a robust description of the electronic distribution and molecular structure. nih.govbohrium.com

In the case of this compound, geometry optimization would reveal key structural parameters. Based on crystallographic data of 4-iodo-1H-pyrazole, the C-I bond length is a critical parameter, and DFT calculations can predict this with high accuracy. mdpi.com The presence of the hydroxymethyl group at the 3-position introduces additional degrees of freedom, and DFT optimization would determine the preferential orientation of this group relative to the pyrazole ring, considering potential intramolecular hydrogen bonding between the hydroxyl hydrogen and the pyrazole nitrogen.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

| C4-I Bond Length | ~2.08 Å |

| N1-N2 Bond Length | ~1.35 Å |

| C3-C(methanol) Bond Length | ~1.50 Å |

| C3-N2-N1 Bond Angle | ~105° |

| C4-C5-N1 Bond Angle | ~110° |

Note: The values in this table are illustrative and based on typical values for similar pyrazole derivatives. Precise values would require specific calculations for this compound.

Hartree-Fock (HF) Approaches in Comparative Studies

The Hartree-Fock (HF) method, while being an older and generally less accurate approach than DFT due to its neglect of electron correlation, still finds utility in comparative studies of pyrazole systems. bohrium.com By providing a baseline, ab initio calculation, HF can be used to assess the impact of electron correlation, which is accounted for in more advanced methods like DFT. For instance, comparing the optimized geometries and electronic properties calculated at the HF and DFT levels can highlight the significance of electron correlation effects on the structure and reactivity of this compound. bohrium.com Often, HF calculations serve as a starting point for more sophisticated post-Hartree-Fock methods.

Electronic Property Analysis

The electronic properties of a molecule are paramount in determining its chemical behavior. For this compound, a detailed analysis of its electronic landscape provides insights into its reactivity, stability, and potential for intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict the reactivity of molecules. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. numberanalytics.com

For this compound, the presence of the electron-withdrawing iodine atom at the 4-position and the hydroxymethyl group at the 3-position will influence the energies of the frontier orbitals. The iodine atom is expected to lower the energy of both the HOMO and LUMO, while the hydroxymethyl group, which can act as a weak electron-donating group, would have a contrasting effect. Computational studies on similar pyrazole derivatives can provide an estimate of these energies.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | ~ -6.5 |

| LUMO | ~ -1.2 |

| HOMO-LUMO Gap | ~ 5.3 |

Note: These values are illustrative and based on general trends for substituted pyrazoles. The actual values would be determined by specific DFT calculations.

The distribution of the HOMO and LUMO across the molecule is also informative. The HOMO is likely to be localized on the pyrazole ring and the iodine atom, indicating that these are the primary sites for electrophilic attack. The LUMO is also expected to be distributed over the pyrazolem ring, suggesting these regions are susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. iiste.org It provides a visual guide to the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In an MEP map, regions of negative electrostatic potential are typically colored red and indicate areas that are susceptible to electrophilic attack, while regions of positive potential are colored blue and signify areas prone to nucleophilic attack. iiste.org

For this compound, the MEP map would likely show a region of negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxymethyl group, making them potential sites for hydrogen bonding and coordination with electrophiles. ekb.eg Conversely, the hydrogen atoms, particularly the one on the hydroxyl group and the N-H proton of the pyrazole ring, would exhibit positive potential, indicating their electrophilic character. The iodine atom, due to the phenomenon of σ-hole, might also present a region of positive electrostatic potential, making it a potential halogen bond donor.

Charge Distribution and Electronic Densities

The distribution of electron density within a molecule can be quantified through various population analysis methods, such as Mulliken population analysis. libretexts.orguni-muenchen.dechemeurope.comwikipedia.org This analysis assigns partial charges to each atom in the molecule, providing a numerical representation of the charge distribution. wikipedia.org These charges are valuable for understanding the molecule's polarity, dipole moment, and the nature of its chemical bonds.

In this compound, the electronegative nitrogen, oxygen, and iodine atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms will generally have partial positive charges. The specific values of these charges, obtained from computational calculations, can offer a more nuanced understanding of the electronic effects of the iodo and hydroxymethyl substituents on the pyrazole ring. This information is critical for predicting how the molecule will interact with other polar molecules and in different solvent environments.

Prediction and Correlation of Spectroscopic Data

Computational chemistry offers powerful tools to predict and interpret spectroscopic data, providing deep insights into the molecular structure and properties of compounds like this compound. By correlating theoretical calculations with experimental results, a more comprehensive understanding of its behavior can be achieved.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, has become a standard practice for structural elucidation. unn.edu.ngsemanticscholar.org This approach involves optimizing the molecular geometry and then calculating the NMR shielding constants, which are subsequently converted to chemical shifts relative to a reference compound like tetramethylsilane (B1202638) (TMS). unn.edu.ng Density Functional Theory (DFT) is a commonly employed quantum mechanical calculation for this purpose. unn.edu.ngeurasianjournals.comjocpr.com

For pyrazole derivatives, DFT calculations have been shown to provide ¹H and ¹³C NMR chemical shifts that are in good agreement with experimental data. tandfonline.comnih.govresearchgate.net The choice of functional and basis set can influence the accuracy of the predictions. nih.gov For instance, studies on similar heterocyclic systems have demonstrated that functionals like B3LYP and M06-2X, combined with basis sets such as 6-311+G(d,p) or TZVP, can yield reliable results. tandfonline.comnih.gov The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), can further refine the accuracy of the predicted chemical shifts, especially for polar molecules. unn.edu.ngsemanticscholar.org

A hypothetical comparison between experimental and computationally predicted ¹H NMR chemical shifts for this compound, calculated using the GIAO/DFT method, is presented below. Such a comparison is crucial for validating the computational model and confirming the structural assignment.

Table 1: Comparison of Hypothetical Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Hypothetical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) (GIAO/DFT) |

| NH | 12.50 | 12.45 |

| CH (pyrazole ring) | 7.80 | 7.75 |

| CH₂ | 4.60 | 4.55 |

| OH | 5.20 | 5.15 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual experimental and computational values may vary.

Theoretical calculations of vibrational frequencies provide a powerful means to interpret and assign experimental Infrared (IR) spectra. researchgate.net DFT calculations are widely used to predict the vibrational modes of molecules, and the resulting theoretical spectra can be correlated with experimental Fourier-Transform Infrared (FT-IR) spectra. tandfonline.comresearchgate.net This correlation allows for a detailed assignment of the observed absorption bands to specific molecular vibrations. nih.gov

For pyrazole derivatives, DFT calculations have been successfully used to analyze their vibrational spectra. tandfonline.comresearchgate.net The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. jocpr.com A good correlation between the scaled theoretical frequencies and the experimental wavenumbers validates the optimized molecular geometry and the accuracy of the computational level of theory used. researchgate.net

A comparative table of hypothetical experimental FT-IR data and calculated vibrational frequencies for this compound is shown below. This comparison highlights the key vibrational modes and their corresponding frequencies.

Table 2: Hypothetical Correlation of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Hypothetical Experimental FT-IR (cm⁻¹) | Hypothetical Calculated (Scaled) DFT (cm⁻¹) |

| O-H stretch | 3400 | 3395 |

| N-H stretch | 3150 | 3145 |

| C-H stretch (aromatic) | 3050 | 3045 |

| C=N stretch | 1580 | 1575 |

| C-I stretch | 620 | 615 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual experimental and computational values may vary.

Reactivity and Mechanistic Insights from Computational Studies

Computational chemistry provides invaluable tools to investigate the reactivity of molecules and elucidate reaction mechanisms at the atomic level.

The introduction of substituents onto the pyrazole ring can significantly alter its electronic properties and, consequently, its reactivity. mdpi.comnih.gov Computational methods, such as Natural Bond Orbital (NBO) analysis and the analysis of frontier molecular orbitals (HOMO and LUMO), can quantify these effects. nih.govnih.gov

For this compound, the iodine atom at the C4 position and the hydroxymethyl group at the C3 position will influence the electron distribution within the pyrazole ring. The iodine atom, being a halogen, can participate in halogen bonding and also exerts an electronic effect. researchgate.netmdpi.com The hydroxymethyl group is an electron-withdrawing group. NBO analysis can reveal charge transfer interactions and the stabilization energies associated with them, providing insights into the electronic delocalization and reactivity of the molecule. nih.gov

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial descriptors of chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov The presence of the iodo and hydroxymethyl substituents will modulate the HOMO-LUMO gap of the pyrazole ring, affecting its susceptibility to electrophilic or nucleophilic attack. researchgate.net For instance, electron-withdrawing groups tend to lower the energy of both HOMO and LUMO, potentially making the molecule more susceptible to nucleophilic attack.

Table 3: Hypothetical Calculated Electronic Properties of Substituted Pyrazoles

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 1H-Pyrazole | -6.5 | 1.2 | 7.7 |

| This compound | -6.8 | 0.9 | 7.7 |

| 4-Nitro-1H-pyrazole | -7.2 | -0.5 | 6.7 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual computational values will depend on the level of theory and basis set used.

Computational methods are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction pathways and the characterization of transition states. nih.govrsc.org This is particularly valuable for understanding the mechanisms of reactions involving pyrazole derivatives, such as their synthesis or functionalization. nih.govrsc.orgorganic-chemistry.org

For reactions involving this compound, computational studies can be used to model the interaction with various reagents and identify the most favorable reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, the activation barriers and reaction thermodynamics can be determined. mdpi.com This information is crucial for predicting the feasibility and selectivity of a reaction.

Transition state theory, combined with computational chemistry, allows for the calculation of reaction rates and the understanding of the factors that control them. For example, in a substitution reaction at the pyrazole ring, computational analysis can help determine whether the mechanism is concerted or stepwise by locating the relevant transition states and intermediates. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

Supramolecular Interactions and Crystal Engineering Simulations

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. ias.ac.in Computational simulations are a powerful tool for understanding and predicting these interactions, a field known as crystal engineering. ias.ac.inrsc.org

For this compound, several types of supramolecular interactions are expected to play a crucial role in its crystal packing. The N-H and O-H groups are capable of forming strong hydrogen bonds, which are highly directional and are often the primary drivers of crystal packing in pyrazole derivatives. mdpi.comnih.govresearchgate.net The pyrazole ring itself can participate in π-π stacking interactions. rsc.org

Furthermore, the iodine atom introduces the possibility of halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophile. researchgate.netmdpi.com The strength of halogen bonding increases with the polarizability of the halogen, making iodine a particularly effective halogen bond donor. mdpi.com

Computational methods, such as DFT calculations on molecular clusters or periodic systems, can be used to model and quantify the energies of these different interactions. Hirshfeld surface analysis is another computational tool that can visualize and quantify intermolecular contacts in a crystal lattice. tandfonline.comrsc.org By understanding the relative strengths and geometric preferences of these interactions, it becomes possible to predict the most likely crystal packing arrangements and to design new materials with desired solid-state properties. ias.ac.in

Hydrogen Bonding Thermodynamics and Dynamics

The presence of both a hydroxyl group (-CH₂OH) and the pyrazole ring's nitrogen atoms makes this compound a versatile candidate for forming hydrogen bonds. Computational studies on related 4-halogenated-1H-pyrazoles provide a framework for understanding the hydrogen bonding behavior of this molecule. In the solid state, pyrazole and its derivatives are known to form various hydrogen-bonding motifs, including catemers (chains) and trimers. The specific motif adopted is influenced by the nature and position of substituents on the pyrazole ring.

A study on the series of 4-halogenated-1H-pyrazoles (where the halogen is fluorine, chlorine, bromine, and iodine) revealed that the iodo-substituted analog, 4-iodo-1H-pyrazole, forms a catemeric chain through N-H···N hydrogen bonds. mdpi.com This is in contrast to the chloro and bromo analogs, which form trimeric structures. mdpi.com The formation of a catemeric structure in 4-iodo-1H-pyrazole suggests that this compound would also likely participate in extended hydrogen-bonding networks. The presence of the hydroxymethyl group introduces an additional site for hydrogen bonding, potentially leading to more complex three-dimensional structures.

The dynamics of these hydrogen bonds can be investigated using molecular dynamics (MD) simulations. These simulations can provide insights into the lifetime of hydrogen bonds, the flexibility of the hydrogen-bonded networks, and the vibrational frequencies associated with the hydrogen bonds. For instance, infrared (IR) spectroscopy, often complemented by theoretical calculations, is a powerful tool for studying hydrogen bonding. The N-H stretching frequency in pyrazoles is sensitive to the electronic effects of the substituents. In the case of 4-halogenated pyrazoles, a counterintuitive trend is observed where the N-H acidity increases from the fluoro to the iodo derivative. mdpi.com This is reflected in the corresponding shifts in the N-H stretching frequencies in the IR spectra.

A comparative table of N-H···N hydrogen bond distances for 4-halogenated-1H-pyrazoles is presented below to illustrate the structural aspects of hydrogen bonding in this class of compounds.

| Compound | H-Bonding Motif | N···N Distance (Å) |

| 4-Fluoro-1H-pyrazole | Catemer | 2.844(2) |

| 4-Chloro-1H-pyrazole | Trimer | 2.871(3) |

| 4-Bromo-1H-pyrazole | Trimer | 2.876(4) |

| 4-Iodo-1H-pyrazole | Catemer | 2.844(2) |

This table presents data for 4-halogenated-1H-pyrazoles as a reference for the potential hydrogen bonding behavior of this compound.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound method for analyzing the electron density of a molecule to characterize the nature of its chemical bonds. This theory, developed by Richard Bader, partitions the molecular space into atomic basins, allowing for the calculation of atomic properties and the identification of bond critical points (BCPs). The properties of the electron density at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide a quantitative measure of the bond's strength and character.

While a specific QTAIM analysis for this compound is not available in the current literature, the principles of QTAIM can be applied to understand its bonding characteristics. The analysis would focus on several key interactions: the covalent bonds within the pyrazole ring, the C-I bond, the bonds within the hydroxymethyl substituent, and the non-covalent interactions, particularly the intramolecular and intermolecular hydrogen bonds.

For the covalent bonds, QTAIM analysis would reveal the degree of electron sharing and the bond order. The C-I bond is of particular interest, as the iodine atom can participate in halogen bonding, a type of non-covalent interaction. A BCP between the iodine atom and a nucleophilic region of a neighboring molecule would be indicative of such an interaction.

In the context of hydrogen bonding, QTAIM provides a clear criterion for their existence and allows for the quantification of their strength. A BCP is found between the hydrogen donor and acceptor atoms, and the values of ρ and ∇²ρ at this point are characteristic of the type of hydrogen bond (e.g., weak, moderate, or strong). For the N-H···N and O-H···N hydrogen bonds that this compound can form, QTAIM would provide a detailed picture of their electronic nature.

The following table provides a hypothetical set of QTAIM parameters for different types of bonds that would be expected in the this compound system, based on general principles and data from other molecules.

| Bond Type | Expected Electron Density (ρ) at BCP (a.u.) | Expected Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Bond Character |

| C-C (in pyrazole ring) | ~0.25 - 0.30 | Negative | Shared-shell (covalent) |

| C-N (in pyrazole ring) | ~0.30 - 0.35 | Negative | Shared-shell (covalent) |

| C-I | ~0.10 - 0.15 | Positive | Closed-shell (polar covalent) |

| N-H···N (intermolecular) | ~0.01 - 0.04 | Positive | Closed-shell (hydrogen bond) |

| O-H···N (intermolecular) | ~0.02 - 0.05 | Positive | Closed-shell (hydrogen bond) |

This table is illustrative and presents expected ranges for QTAIM parameters based on general chemical principles.

Investigation of Non-linear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of significant interest for applications in non-linear optics (NLO), which include technologies such as frequency conversion and optical switching. Pyrazole derivatives have emerged as a promising class of NLO materials due to their asymmetric electronic structure and the ease with which their properties can be tuned through substitution.

Theoretical calculations, particularly DFT, are instrumental in predicting the NLO properties of molecules. The key parameters of interest are the first-order hyperpolarizability (β) and the second-order hyperpolarizability (γ). A high value of these parameters indicates a strong NLO response. The NLO properties of pyrazole derivatives are often rationalized in terms of intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system.

Computational studies on other pyrazole derivatives have shown that the strategic placement of donor and acceptor groups can significantly enhance the NLO response. For instance, the introduction of a nitro group (a strong electron acceptor) and a phenyl group (a π-donor) on the pyrazole ring has been shown to lead to large hyperpolarizability values. While this compound does not possess strong donor-acceptor pairs, its asymmetric nature suggests that it should exhibit some NLO activity.

The following table presents theoretically calculated first-order hyperpolarizability (β) values for some pyrazole derivatives from the literature to provide a context for the potential NLO properties of this compound.

| Compound | Method/Basis Set | First Hyperpolarizability (β) (10⁻³⁰ esu) | Reference |

| (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole | MP2/6-311+G(d) | 40 | nih.gov |

| Diethyl-1H-pyrazole-3,5-dicarboxylate | DFT | (Not specified, but noted as promising) | researchgate.net |

| 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine | DFT | (Not specified, but noted as promising) | researchgate.net |

This table showcases NLO data for other pyrazole derivatives to illustrate the potential for NLO properties in this class of compounds.

Further computational studies focusing specifically on this compound are necessary to accurately quantify its NLO properties and to explore how modifications to its structure could enhance its NLO response for potential technological applications.

Chemical Reactivity and Derivatization Strategies for 4 Iodo 1h Pyrazol 3 Yl Methanol

Transformation of the 4-Iodo Substituent

The carbon-iodine bond at the C4 position of the pyrazole (B372694) ring is the principal site for chemical modification. Its relatively low bond dissociation energy makes it an excellent electrophilic partner in numerous cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to functionalize iodo-substituted heterocycles, including 4-iodopyrazoles. sigmaaldrich.com These reactions typically involve the oxidative addition of the C-I bond to a low-valent palladium(0) species, followed by transmetalation with a suitable organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst. nih.gov

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between aryl or vinyl halides and organoboron compounds. nih.gov The reaction of 4-iodopyrazoles with various boronic acids proceeds efficiently in the presence of a palladium catalyst and a base. While direct examples for (4-Iodo-1H-pyrazol-3-yl)methanol are not extensively detailed, studies on closely related 4-iodopyrazole (B32481) scaffolds demonstrate the feasibility and high efficiency of this transformation. researchgate.netrsc.org

For instance, the coupling of 4-bromo-3,5-dinitro-1H-pyrazole with a range of aryl and vinyl boronic acids has been successfully achieved using the XPhos Pd G2 precatalyst, followed by reduction to yield 4-substituted pyrazole-3,5-diamines. rsc.org Similarly, N-protected 4-iodopyrazoles have been shown to undergo Suzuki-Miyaura coupling. rsc.org In one example, 4-iodo-5-(4-cyanophenyl)-1-benzylpyrazole was coupled with phenylboronic acid using 2 mol% of palladium acetate (B1210297) without a phosphine (B1218219) ligand to yield the corresponding 4-phenylated product. rsc.org These examples underscore the utility of the Suzuki-Miyaura reaction for functionalizing the 4-position of the pyrazole ring.

| Reactant 1 (Halopyrazole) | Reactant 2 (Boronic Acid) | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | K3PO4 | 1,4-Dioxane/H2O | 96% | rsc.org |

| 4-Bromo-3,5-dinitro-1H-pyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 | K3PO4 | 1,4-Dioxane/H2O | 98% | rsc.org |

| 4-Iodo-5-(4-cyanophenyl)-1-benzylpyrazole | Phenylboronic acid | Pd(OAc)2 | K3PO4 | Dioxane/H2O | 81% | rsc.org |

| 4-Bromopyrazole | 4-Methylphenylboronic acid | XPhos-derived precatalyst P1 | K3PO4 | Dioxane/H2O | 86% | nih.gov |

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgorganic-chemistry.org This reaction is highly valuable for synthesizing arylalkynes and conjugated enynes. libretexts.org 4-Iodopyrazoles are excellent substrates for this transformation, readily coupling with various terminal alkynes to produce 4-alkynylpyrazoles. researchgate.net These products serve as versatile intermediates for further synthetic manipulations. researchgate.netumich.edu

Research has demonstrated the successful Sonogashira coupling of N-protected 3-iodo- and 4-iodopyrazole derivatives with phenylacetylene (B144264) under standard conditions (Pd(PPh₃)₂Cl₂/CuI, Et₃N/THF), affording the desired alkynylated pyrazoles in high yields. researchgate.netumich.edu The development of copper-free Sonogashira protocols has also gained traction to create more environmentally benign processes. organic-chemistry.orgresearchgate.net

| Iodopyrazole Substrate | Catalyst System | Base/Solvent | Yield | Reference |

|---|---|---|---|---|

| 1-(1-Ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole | Pd(PPh3)2Cl2, CuI | Et3N, THF | 96% | researchgate.net |

| tert-Butyl 3-iodo-4-methyl-1H-pyrazole-1-carboxylate | Pd(PPh3)2Cl2, CuI | Et3N, THF | 98% | researchgate.net |

| 1-(1-Ethoxyethyl)-4-bromo-3-iodo-1H-pyrazole | Pd(PPh3)2Cl2, CuI | Et3N, THF | 96% | researchgate.net |

The Negishi coupling involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. sigmaaldrich.com This reaction is known for its high functional group tolerance and is a powerful tool for C-C bond formation. While specific studies focusing on this compound are scarce, the Negishi reaction has been applied to other iodopyrazole isomers. For example, the preparation of 4-benzyl-3-ethoxy-5-iodo-1H-pyrazoles has been achieved through Negishi cross-coupling reactions involving benzylzinc halides, showcasing the potential of this method for functionalizing the pyrazole core. researchgate.net The in situ formation of organozinc halides from an alkyl halide and zinc dust, which then react with an aryl halide under palladium catalysis, can even be performed in aqueous media using specific surfactants and catalysts like Pd(Amphos)₂Cl₂. sigmaaldrich.com

Beyond the Suzuki, Sonogashira, and Negishi reactions, the 4-iodo group on the pyrazole ring can participate in other palladium-catalyzed C-C bond-forming transformations. One notable example is the direct C-H arylation, where the pyrazole C-H bond is functionalized directly. rsc.org Interestingly, in studies involving 1-benzyl-4-iodopyrazole, palladium-catalyzed direct arylation was shown to be highly chemoselective for the C5-position, leaving the C4-iodo bond intact for subsequent cross-coupling reactions. rsc.org This sequential functionalization strategy highlights the orthogonal reactivity that can be achieved, allowing for the synthesis of complex, polysubstituted pyrazoles. The intact C-I bond can then be used in subsequent Suzuki-Miyaura or other coupling reactions. rsc.org

Copper-catalyzed reactions, particularly variations of the Ullmann condensation, provide an alternative and often complementary approach to palladium-catalyzed methods for functionalizing aryl halides. organic-chemistry.org These reactions are especially useful for forming carbon-heteroatom bonds.

The direct C4-alkoxylation of 4-iodo-1H-pyrazoles with various alcohols has been successfully achieved through a copper(I) iodide (CuI)-catalyzed coupling protocol. nih.govresearchgate.netsemanticscholar.org Optimal conditions for this transformation were found to involve CuI (20 mol%), a phenanthroline-based ligand, and a base like potassium t-butoxide, often under microwave irradiation to reduce reaction times. nih.govsemanticscholar.org This method allows for the synthesis of a range of 4-alkoxypyrazoles from N-protected 4-iodopyrazoles and various primary and secondary alcohols, including allyl alcohol, benzyl (B1604629) alcohol, and cyclic alcohols. nih.govsemanticscholar.org The reaction demonstrates the utility of copper catalysis for transforming the 4-iodo substituent into a valuable 4-alkoxy group. nih.govresearchgate.net

| Alcohol | Product | Yield |

|---|---|---|

| Allyl alcohol | 4-Allyloxy-1H-1-tritylpyrazole | 66% |

| Isopropanol | 4-Isopropyloxy-1H-1-tritylpyrazole | 67% |

| Isoamyl alcohol | 4-Isoamyloxy-1H-1-tritylpyrazole | 72% |

| Cyclopentanol | 4-Cyclopentyloxy-1H-1-tritylpyrazole | 71% |

| Cyclohexanol | 4-Cyclohexyloxy-1H-1-tritylpyrazole | 75% |

Reaction Conditions: 4-Iodo-1H-1-tritylpyrazole, Alcohol (solvent), CuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (20 mol%), tBuOK (2.0 equiv), 130 °C, 1 h, MW irradiation. nih.govsemanticscholar.org

Nucleophilic Aromatic Substitution (SNAr) at Position 4

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The mechanism typically proceeds via a two-step addition-elimination process involving a negatively charged intermediate (a Meisenheimer complex). libretexts.org The success of an SNAr reaction is highly dependent on two main factors: the presence of strong electron-withdrawing groups (typically nitro groups) positioned ortho and/or para to the leaving group, and the nature of the leaving group itself.

For this compound, the pyrazole ring is electron-rich, and it lacks the strong electron-withdrawing substituents necessary to sufficiently stabilize the negative charge of the Meisenheimer intermediate. Furthermore, in the context of SNAr, iodide is a relatively poor leaving group compared to fluoride (B91410), due to the rate-determining step being the initial nucleophilic attack, which is favored by the more polarized C-F bond. wikipedia.org Consequently, SNAr reactions at the C-4 iodo position are not a favored or commonly reported transformation for this class of compounds under standard conditions.

Grignard Reagent Formation and Subsequent Reactions

The iodine atom at the C-4 position can be exchanged with a metal, such as magnesium, to form a Grignard reagent. This transformation converts the electrophilic C-4 carbon into a potent nucleophile, which can then be reacted with a wide range of electrophiles to introduce carbon-based substituents.

For this reaction to be successful, the acidic N-H proton of the pyrazole ring must first be protected. Studies have shown that N-protected 4-iodopyrazoles, such as 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole, can be readily converted into the corresponding Grignard reagent using alkyl magnesium bromides. arkat-usa.org This intermediate can then be used to synthesize derivatives such as pyrazole-4-carbaldehydes in good yield by reacting it with a suitable formylating agent. arkat-usa.org It is noteworthy that the regioselectivity is high; attempts to form a Grignard reagent from the isomeric 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole under similar conditions were unsuccessful, highlighting the preferential reactivity at the C-4 position. arkat-usa.org

| Reactant | Reagent 1 | Reagent 2 | Product | Conversion/Yield | Ref |

| 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | i-PrMgBr | DMF | 1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde | 65% (55% isolated yield) | arkat-usa.org |

| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | EtMgBr | DMF | No reaction | 0% | arkat-usa.org |

Reactions of the 3-Hydroxymethyl (Methanol) Functionality

The primary alcohol of the 3-hydroxymethyl group is amenable to a variety of classical alcohol transformations.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The 3-hydroxymethyl group can be selectively oxidized to either the corresponding aldehyde or carboxylic acid depending on the choice of oxidizing agent and reaction conditions. Mild oxidation, for example using Dess-Martin periodinane (DMP) in a solvent like dichloromethane (B109758) (DCM), can effectively convert the primary alcohol to the aldehyde without significant over-oxidation.

For a more complete oxidation to the carboxylic acid, stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) would typically be employed, although care must be taken to ensure compatibility with the pyrazole ring system.

Etherification and Esterification Reactions

The hydroxyl group can readily undergo etherification and esterification. Ethers can be synthesized via the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, followed by an SN2 reaction with an alkyl halide. wikipedia.orgmasterorganicchemistry.com This method is highly versatile for preparing a wide range of ethers.

Esterification can be achieved through several methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄). masterorganicchemistry.com This is an equilibrium-driven process that often requires using an excess of one reactant or removal of water to achieve high yields. libretexts.orgmasterorganicchemistry.com Alternatively, for more sensitive substrates or to avoid strong acidic conditions, the alcohol can be acylated using an acid chloride or acid anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine.

Halogenation of the Hydroxyl Group

The conversion of the primary alcohol in this compound to an alkyl halide is a key transformation for enabling subsequent nucleophilic substitution reactions. While specific literature examples for the direct halogenation of this compound are not prevalent, the reaction can be achieved using standard reagents for converting primary alcohols to alkyl chlorides and bromides, such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃), respectively. chadsprep.comyoutube.comlibretexts.org

These reactions typically proceed via an SN2 mechanism. youtube.comchemistrysteps.commasterorganicchemistry.com The alcohol's hydroxyl group, which is a poor leaving group, is first activated by the reagent to form a reactive intermediate (a chlorosulfite ester for SOCl₂ or a phosphite (B83602) ester for PBr₃). masterorganicchemistry.com This intermediate is then displaced by the halide ion (Cl⁻ or Br⁻) in a backside attack, leading to the formation of the corresponding halomethyl pyrazole. masterorganicchemistry.com Due to the SN2 pathway, these reactions generally occur with an inversion of configuration if the carbon atom were a stereocenter. chadsprep.commasterorganicchemistry.com

Given the presence of the acidic N-H group on the pyrazole ring, protection of this site may be necessary prior to halogenation to prevent unwanted side reactions.

Table 1: Common Reagents for Conversion of Primary Alcohols to Alkyl Halides

| Reagent | Product | Mechanism | Key Considerations |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Alkyl chloride | SN2 | Often performed with pyridine to neutralize HCl byproduct and ensure inversion. libretexts.orgchemistrysteps.com |

Formation of Aminomethyl Derivatives

The synthesis of aminomethyl pyrazoles from this compound is a valuable strategy for introducing nitrogen-containing functional groups. This can be approached through several synthetic routes.

A common and straightforward method is a two-step sequence involving the initial halogenation of the hydroxyl group as described in section 5.2.3, followed by a nucleophilic substitution reaction with a desired amine.

Alternatively, the Mitsunobu reaction offers a direct method for converting primary alcohols into a variety of derivatives, including amines, under mild conditions. organic-chemistry.orgnii.ac.jp This reaction involves the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org The activated alcohol can then react with a suitable nitrogen nucleophile. For the synthesis of a primary amine, nucleophiles like phthalimide (B116566) or an azide (B81097) are often used. organic-chemistry.org The resulting phthalimide derivative can be cleaved with hydrazine (B178648), while the azide can be reduced to the amine, for instance, via a Staudinger reaction. organic-chemistry.org The Mitsunobu reaction is known for its high stereoselectivity, proceeding with a clean inversion of configuration at the alcohol carbon. organic-chemistry.orgnii.ac.jp

While specific applications of the Mitsunobu reaction on this compound are not detailed in the searched literature, it represents a highly viable and efficient strategy based on its wide use in organic synthesis. nih.govbeilstein-journals.org

Modifications at the Pyrazole N-H Position (N1-position)

The pyrazole ring contains two nitrogen atoms, with the N-H proton being readily substituted. In asymmetrically substituted pyrazoles like this compound, derivatization can lead to two possible regioisomers (N1 and N2 substituted products).

N-Alkylation and N-Arylation Strategies

N-alkylation of pyrazoles is a fundamental transformation. A common method involves the deprotonation of the pyrazole N-H with a base, followed by reaction with an alkylating agent. For instance, 4-iodo-3,5-dimethyl-1H-pyrazole can be N-methylated using sodium hydride (NaH) to generate the pyrazolate anion, which then reacts with methyl iodide. chemicalbook.com

Acid-catalyzed methods provide an alternative. A newer approach utilizes trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, such as camphorsulfonic acid (CSA), to achieve N-alkylation in good yields. nih.gov When this method was applied to 1H-pyrazole-4-methanol, a bifunctional compound similar to the title compound, dialkylation was observed, yielding the N,O-dialkylated product. nih.gov This suggests that both the pyrazole nitrogen and the hydroxyl group are susceptible to alkylation under these conditions.

Table 2: Examples of N-Alkylation Conditions for Pyrazoles

| Pyrazole Substrate | Reagents & Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| 4-Iodo-3,5-dimethyl-1H-pyrazole | 1) NaH, THF, 20°C; 2) Methyl iodide, 12 h | 4-Iodo-1,3,5-trimethyl-1H-pyrazole | 97% | chemicalbook.com |

Enzyme-Catalyzed N-Alkylation

Currently, there is a lack of specific information in the surveyed scientific literature regarding enzyme-catalyzed N-alkylation strategies for this compound or related pyrazole derivatives. This area of biocatalysis remains to be explored for this class of compounds.

Acylation and Other N-Substitutions

The N-H position of the pyrazole ring can be readily acylated or protected with various groups, a necessary step in many synthetic sequences to prevent unwanted side reactions. arkat-usa.org The protection of 4-iodo-1H-pyrazole, a close structural analog lacking the hydroxymethyl group, has been demonstrated using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and ethyl vinyl ether. arkat-usa.org These reactions provide stable, N-protected intermediates that are crucial for further functionalization, such as in metal-catalyzed cross-coupling reactions. arkat-usa.org

Table 3: N-Protection of 4-Iodo-1H-pyrazole

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Recrystallization from n-hexane | tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate | 78.5% | arkat-usa.org |

Regioselectivity and Stereoselectivity in Derivatization

Controlling selectivity is a critical aspect of synthesizing derivatives of this compound.

Regioselectivity: Two main regiochemical challenges arise: differentiation between the two ring nitrogens (N1 vs. N2) and selective reaction at the nitrogen versus the hydroxyl oxygen.

N1 vs. N2 Selectivity: In the N-alkylation of unsymmetrical pyrazoles, mixtures of the two possible regioisomers are often formed. researchgate.net The outcome is typically controlled by steric effects. nih.gov For a 3-substituted pyrazole, substitution generally occurs at the less sterically hindered N1 position. The presence of the bulky iodo group at the C4 position and the hydroxymethyl group at the C3 position would further favor substitution at the N1 nitrogen.

N vs. O Selectivity: As demonstrated in the acid-catalyzed alkylation of 1H-pyrazole-4-methanol, both the ring nitrogen and the side-chain oxygen can react. nih.gov Achieving selective derivatization at one site requires careful choice of reagents and reaction conditions, or the use of an orthogonal protecting group strategy. For example, to ensure reaction at the hydroxyl group, the pyrazole N-H would typically be protected first. Conversely, to target the N-H position, the hydroxyl group could be protected, for instance, as a silyl (B83357) ether.

Stereoselectivity: The starting molecule, this compound, is achiral. However, stereochemistry becomes a consideration if a chiral center is introduced or if a chiral derivative is used. For reactions occurring at the hydroxymethyl carbon via an SN2 mechanism, such as halogenation with PBr₃/SOCl₂ or a Mitsunobu reaction, a complete inversion of stereochemistry is expected. libretexts.orgorganic-chemistry.org

Advanced Applications and Research Trajectories of 4 Iodo 1h Pyrazol 3 Yl Methanol As a Chemical Scaffold

Design and Synthesis of Complex Heterocyclic Systems

The bifunctional nature of (4-Iodo-1H-pyrazol-3-yl)methanol makes it an ideal starting material for the synthesis of more elaborate heterocyclic structures, particularly those where a pyrazole (B372694) ring is fused to other ring systems or incorporated into larger hybrid molecules.

Fused Pyrazole Ring Systems

The construction of fused pyrazole systems, such as pyrazolo[3,4-b]quinolines and pyrazolo[3,4-d]pyrimidines, is a key area of research due to the significant biological activities associated with these scaffolds. mdpi.comurl.edu The synthesis of these systems often involves multi-step sequences where the pyrazole core is constructed first, followed by the annulation of the second heterocyclic ring.

For instance, the synthesis of 1H-pyrazolo[3,4-b]quinolines can be achieved through the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound. url.edu The process involves the initial formation of the pyridine (B92270) ring onto the pre-existing pyrazole core. While direct use of this compound is not explicitly detailed in this specific pathway, its derivatives are crucial. The hydroxymethyl group could be oxidized to an aldehyde, and the amino group, necessary for the cyclization, can be introduced at a different position on the pyrazole ring. The iodo-group offers a site for further modification of the final fused product through cross-coupling reactions. researchgate.netarkat-usa.org

Similarly, pyrazolo[3,4-d]pyrimidine derivatives are synthesized from functionalized pyrazoles. nih.gov For example, a common route involves the reaction of a 5-amino-1H-pyrazole-4-carbonitrile with reagents like thiourea (B124793) to build the fused pyrimidine (B1678525) ring. nih.gov The strategic placement of functional groups on the starting pyrazole, which can be derived from precursors like this compound, is essential for directing the cyclization reactions to yield the desired fused heterocyclic system.

Pyrazole-Hybrid Molecules

The iodo-substituent at the 4-position of the pyrazole ring is a key feature that enables the synthesis of pyrazole-hybrid molecules through palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, or Heck reactions. researchgate.netarkat-usa.org These reactions are fundamental in modern organic synthesis for creating carbon-carbon bonds.

The Sonogashira cross-coupling reaction, for example, allows for the direct connection of the pyrazole scaffold to terminal alkynes. researchgate.netarkat-usa.org This method has been used to synthesize 1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole derivatives from their corresponding 3-iodo-1H-pyrazole precursors. researchgate.net This demonstrates the utility of an iodo-pyrazole as a versatile intermediate. By applying similar logic, this compound can be coupled with a wide variety of alkynes to generate a library of pyrazole-alkyne hybrid molecules.

The development of hybrid molecules containing both pyrazole and tetrazole moieties has also gained attention. mdpi.com These hybrids are of interest for their potential biological activities. The synthesis of these molecules often involves multi-step procedures where functional groups on each heterocyclic ring are used to link them together. The hydroxymethyl group on this compound could be converted to a chloromethyl group using a reagent like thionyl chloride, which can then be used to alkylate a tetrazole ring, forming a stable C-N bond and linking the two heterocyclic systems. mdpi.com

Role in Materials Science and Engineering

The pyrazole scaffold is not only important in a biological context but also shows significant promise in the field of materials science. The ability to introduce a wide range of functional groups onto the pyrazole ring allows for the fine-tuning of its electronic and photophysical properties.

Precursors for Optoelectronic Materials and Organic Fluorophores

Substituted pyrazoles are being investigated for their potential use in the design of new Organic Light Emitting Diode (OLED) materials. arkat-usa.org The development of novel pyrazolo[3,4-b]pyridines has revealed interesting photophysical properties, including large Stokes shifts, which is the difference between the maximum absorption and emission wavelengths. mdpi.com This property is highly desirable for fluorescent materials to avoid self-absorption.

The synthesis of these fluorescent molecules often starts from functionalized pyrazoles. For example, novel pyrazolo[3,4-b]pyridines have been synthesized through the cyclization of a 5-amino-1-phenylpyrazole (B52862) with an unsaturated ketone. mdpi.com The resulting compounds exhibit fluorescence, with their emission properties being dependent on the substituents on the pyridine part of the molecule. The use of this compound as a precursor allows for the introduction of various aryl or heteroaryl groups at the 4-position via cross-coupling, which can significantly impact the photophysical properties of the resulting materials.

Table 1: Photophysical Properties of Example Pyrazolo[3,4-b]pyridine Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |

| Dimethylamino Phenyl Derivative | 425 | 580 | 155 |

| Phenyl Derivative | 380 | 450 | 70 |

| Naphthyl Derivative | 395 | 480 | 85 |

This table presents hypothetical data based on the trends described in the literature for illustrative purposes.

Development of Fluorescent Probes and Sensors

The fluorescent properties of pyrazole derivatives also make them attractive candidates for the development of chemical sensors. mdpi.com Fluorescent probes can be designed to signal the presence of specific ions or molecules through a change in their fluorescence intensity or wavelength. The pyrazole core can be modified with specific binding sites that interact with the target analyte.

For instance, a pyrazole-based molecule could be functionalized with a crown ether-like structure to bind metal cations. Upon binding, the conformation of the molecule might change, leading to a detectable change in its fluorescence. The versatility of this compound allows for the attachment of such recognition units through its iodo or methanol (B129727) functional groups, enabling the creation of tailored fluorescent sensors for various applications.

Components in Energetic Materials (Nitrogen-Rich Derivatives)

Nitrogen-rich heterocyclic compounds are of great interest in the field of energetic materials because their decomposition often produces large volumes of nitrogen gas (N₂), a very stable and environmentally benign product. nih.gov Pyrazole and its derivatives, being nitrogen-rich heterocycles, are promising candidates for the development of high-energy density materials (HEDMs). nih.govias.ac.in

The synthesis of energetic materials based on the pyrazole scaffold often involves the introduction of energetic functional groups such as nitro (-NO₂) or azido (B1232118) (-N₃) groups. nih.govresearchgate.net Starting from a precursor like this compound, the hydroxymethyl group could be oxidized and nitrated, while the iodo group could potentially be replaced with an azido group through nucleophilic substitution. Furthermore, the pyrazole ring itself can be nitrated. nih.gov

Research into energetic coordination compounds (ECCs) has shown that combining nitrogen-rich ligands with metal cations can lead to materials with high thermal stability and low sensitivity to mechanical stimuli. rsc.org Pyrazole derivatives functionalized with coordinating groups can act as ligands in these ECCs. For example, pyrazole-triazole hybrid ligands have been used to synthesize ECCs with 3d metals, resulting in compounds with high densities and excellent thermal stability. rsc.org

Table 2: Properties of Example Nitrogen-Rich Pyrazole-Based Compounds

| Compound Type | Key Functional Groups | Nitrogen Content (%) | Key Properties |

| Nitrated Pyrazole | -NO₂ | High | High detonation velocity, High density |

| Azido-Pyrazole | -N₃ | Very High | High heat of formation, Sensitive |

| Pyrazole-Tetrazole Hybrid | Tetrazole ring | Very High | High heat of formation, Good thermal stability |

| Energetic Coordination Compound | Pyrazole ligand, Metal ion, -NO₂ | High | High thermal stability, Low sensitivity |

This table provides a general overview of property trends for different classes of energetic pyrazole derivatives.

Mentioned Compounds

| Chemical Name |

| This compound |

| 1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole |

| 1H-pyrazolo[3,4-b]quinoline |

| 3-iodo-1H-pyrazole |

| 5-amino-1-phenylpyrazole |

| 5-amino-1H-pyrazole-4-carbonitrile |

| pyrazolo[3,4-d]pyrimidine |

| Thionyl chloride |

| Tin(IV) chloride |

| Titanium(IV) chloride |

| Aluminum chloride |

| Phenylacetylene (B144264) |

| Ethyl acetoacetate |

| o-aminoacetophenone |

| p-chlorophenylhydrazine |

| 2-naphthylamine |

| 1-naphtylamine |

| Phosphorus oxychloride |

| 5-(4-nitro-1H-pyrazol-3-yl)-1H-1,2,4-triazol-3-amine |

| (Z)-N-(5-(4-nitro-1H-pyrazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ylidene)nitramide |

| 4-iodopyrazole (B32481) |

| 3,5-diamino-4-nitropyrazole |

| 4-chloropyridine |

| N-halosuccinimide |

| 1-phenyl-3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde |

| 4-(3-iodo-1h-pyrazol-4-yl)pyrimidine |

Applications in Biocatalysis and Enzyme Engineering

The selective functionalization of pyrazole scaffolds is a persistent challenge in synthetic chemistry, often leading to mixtures of regioisomers. Biocatalysis and enzyme engineering are emerging as powerful solutions to this problem, offering unparalleled selectivity under mild reaction conditions. bohrium.com While direct enzymatic studies on this compound are not yet prevalent, research on related pyrazoles provides a clear blueprint for its potential applications.

A significant breakthrough has been the development of engineered enzymes for the catalyst-controlled N-alkylation of pyrazoles. nih.govnih.gov Researchers have successfully created a cyclic two-enzyme cascade system. nih.govresearchgate.net In this system, one enzyme generates non-natural analogues of the S-adenosyl-l-methionine (SAM) cosubstrate from simple haloalkanes, and a second, engineered methyltransferase, transfers the alkyl group to the pyrazole nitrogen with exceptional regioselectivity (>99%). nih.govnih.gov This enzymatic strategy overcomes the inherent difficulty of discriminating between the two chemically similar nitrogen atoms in the pyrazole ring, a task that typically requires complex protecting group strategies in classical synthesis. nih.gov

This biocatalytic system has been used for methylation, ethylation, and propylation of pyrazole substrates on a preparative scale. nih.govresearchgate.net Given these advancements, this compound is an ideal candidate for such enzymatic modification. Applying this method could allow for the highly selective alkylation of either the N1 or N2 position, providing unambiguous access to specific isomers that can serve as advanced intermediates for medicinal chemistry and materials science. The ability to engineer enzymes to accept a wide range of substrates suggests that custom biocatalysts could be developed specifically for this iodo-substituted pyrazole, streamlining its incorporation into complex molecular designs. researchgate.net

Utilization in Synthetic Methodology Development

Continuous flow chemistry has emerged as a transformative technology in modern organic synthesis, offering significant advantages in safety, efficiency, and scalability over traditional batch methods. researchgate.net The synthesis of heterocyclic compounds like pyrazoles is particularly well-suited to flow processes, which allow for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.netmdpi.com

The synthesis of this compound and its derivatives could be greatly enhanced through flow chemistry. Multi-step syntheses of highly substituted pyrazoles have been successfully "telescoped" into unified continuous flow assembly lines. nih.gov Such systems pass starting materials through sequential reactor coils and modules, where each performs a specific chemical transformation, such as core scaffold formation, N-alkylation, or functional group modification, without the need to isolate intermediates. nih.gov This approach is particularly advantageous for handling hazardous or unstable intermediates, such as diazoalkanes, which are sometimes used in pyrazole synthesis. nih.gov

A potential flow synthesis for this compound could involve an initial cycloaddition to form the pyrazole ring, followed by an in-line iodination step. Continuous flow methods for the synthesis of iodinated heterocycles are being developed, including electrochemical approaches that offer a reagent-free, green alternative. beilstein-journals.org By operating at temperatures above the solvent's boiling point, flow reactors can dramatically accelerate reaction kinetics, reducing residence times from hours to minutes and enabling gram-scale production. nih.govgalchimia.com

The functional groups on this compound, particularly the iodine atom, make it an excellent substrate for the development and application of novel reaction conditions and catalytic systems. The C-I bond is a versatile handle for a wide range of cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

One area of development is the use of cost-effective and environmentally benign reagents like molecular iodine for the synthesis of heterocycles. nih.gov Furthermore, the development of novel catalytic systems has enabled transformations that were previously challenging. For example, a copper(I)-iodide (CuI) catalyzed coupling protocol has been established for the direct C4-alkoxylation of 4-iodopyrazoles with various alcohols. This method utilizes microwave irradiation to achieve rapid reaction times, demonstrating a significant improvement over conventional heating.

Table 1: Optimized Conditions for CuI-Catalyzed Coupling of 4-Iodopyrazoles with Alcohols

| Parameter | Condition |

| Catalyst | CuI (20 mol%) |

| Ligand | 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (20 mol%) |

| Base | Potassium t-butoxide (2 equiv.) |

| Solvent | Excess Alcohol |

| Temperature | 130 °C |

| Heating Method | Microwave Irradiation |

| Time | 1 hour |

This catalytic system highlights how the iodine substituent on a pyrazole ring can be activated for C-O bond formation. The iodo- group is also a key precursor for other important transformations, such as the Sonogashira cross-coupling, which forms new carbon-carbon bonds. The reactivity of the C-I bond allows this compound to serve as a platform molecule for building complex structures through a variety of modern catalytic methods.

Precursor in Medicinal Chemistry

The pyrazole nucleus is widely recognized in medicinal chemistry as a "privileged scaffold". This term refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, making it a fertile starting point for the development of new therapeutic agents. The prevalence of the pyrazole ring in a multitude of approved drugs across various therapeutic areas is a testament to its versatility and favorable drug-like properties.

The success of the pyrazole core stems from its unique electronic and steric properties. It can engage in various non-covalent interactions, including hydrogen bonding, and its different positions (N1, C3, C4, C5) can be functionalized to fine-tune potency, selectivity, and pharmacokinetic properties.

This compound is a particularly valuable precursor built upon this privileged scaffold. It provides two distinct and orthogonal chemical handles for molecular diversification. The methanol group at the C3 position can be readily oxidized to an aldehyde or carboxylic acid for further derivatization (e.g., amidation) or used in ether or ester linkages. The iodine atom at the C4 position is a key site for introducing molecular diversity through a vast array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This dual functionality allows chemists to rapidly generate large libraries of analogues, systematically exploring the chemical space around the pyrazole core to optimize interactions with a biological target. The use of iodinated pyrazole intermediates is a proven strategy, as seen in the synthesis of the blockbuster drug Crizotinib.

Table 2: Examples of Approved Drugs Containing a Pyrazole Scaffold

| Drug Name | Therapeutic Use |

| Celecoxib | Anti-inflammatory (COX-2 inhibitor) |

| Sildenafil | Erectile dysfunction (PDE5 inhibitor) |

| Ruxolitinib | Myelofibrosis, Polycythemia vera (JAK inhibitor) |

| Ibrutinib | B-cell cancers (BTK inhibitor) |

| Axitinib | Renal cell carcinoma (VEGFR inhibitor) |

| Niraparib | Ovarian cancer (PARP inhibitor) |

| Lenacapavir | HIV treatment (Capsid inhibitor) |

Building Block for Target-Oriented Synthesis of Diverse Pharmacophores

The strategic positioning of the iodo substituent on the pyrazole ring of this compound makes it an excellent substrate for a variety of cross-coupling reactions. This feature allows for the introduction of diverse chemical moieties, enabling the construction of complex molecules with tailored pharmacological profiles. The pyrazole core itself is a privileged structure in many pharmacologically active compounds, particularly in the realm of protein kinase inhibitors. nih.gov

The utility of iodo-pyrazole derivatives is exemplified in the synthesis of Crizotinib, an anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor. A key intermediate in the synthesis of Crizotinib is 4-(4-iodo-1H-pyrazol-1-yl)piperidine. acs.org This highlights the industrial and pharmaceutical relevance of leveraging an iodo-pyrazole core to build complex, biologically active molecules. The iodo group serves as a critical handle for constructing the intricate architecture of the final drug molecule.

Furthermore, derivatives such as (3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanol are recognized as valuable drug intermediates for the synthesis of a range of active compounds. nih.gov The tetrahydropyranyl (THP) group serves as a protecting group for the pyrazole nitrogen, allowing for selective reactions at other positions before its removal.

Research into the synthesis of novel kinase inhibitors frequently employs pyrazole-based scaffolds. For instance, a series of N-(1H-pyrazol-3-yl)quinazolin-4-amines were designed and synthesized, leading to the discovery of selective inhibitors of casein kinase 1δ/ε (CK1δ/ε). nih.gov While this study did not start directly from this compound, it underscores the importance of the substituted pyrazole motif in achieving kinase selectivity. The general synthetic strategies often involve the initial construction of a functionalized pyrazole ring, which could be efficiently accessed from precursors like this compound.

Similarly, the development of (1H-pyrazol-4-yl)methanamine derivatives as potential PI3Kγ enzyme inhibitors demonstrates the adaptability of the pyrazole scaffold. nih.gov Minor modifications to the substituents on the pyrazole ring led to significant improvements in inhibitory potential, showcasing the fine-tuning of biological activity that is possible with this heterocyclic system. The iodo group in this compound provides a convenient point for such modifications through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

A study on the CuI-catalyzed coupling of 4-iodopyrazoles with alcohols to produce 4-alkoxypyrazoles further expands the synthetic utility of this scaffold. nih.gov This methodology was successfully applied to the synthesis of the natural product withasomnine (B158684) and its homologs, demonstrating the robustness of using 4-iodopyrazoles as precursors for complex natural product synthesis. nih.gov

The following table summarizes key pharmacophores and intermediates synthesized from or related to iodo-pyrazole building blocks:

| Compound/Intermediate Name | Therapeutic Target/Application | Reference |

| 4-(4-Iodo-1H-pyrazol-1-yl)piperidine | Intermediate for Crizotinib (ALK/ROS1 inhibitor) | acs.org |

| (3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanol | Drug intermediate for various active compounds | nih.gov |

| N-(1H-Pyrazol-3-yl)quinazolin-4-amines | Casein Kinase 1δ/ε (CK1δ/ε) inhibitors | nih.gov |

| (1H-Pyrazol-4-yl)methanamines | PI3Kγ enzyme inhibitors | nih.gov |

| 4-Alkoxypyrazoles | Synthesis of withasomnine and its homologs | nih.gov |

Exploration of Pyrazole Analogs for Modulating Protein Interactions

Beyond their established role in targeting the active sites of enzymes like kinases, pyrazole derivatives are increasingly being explored for their potential to modulate protein-protein interactions (PPIs). PPIs are fundamental to numerous cellular processes, and their dysregulation is implicated in many diseases. Small molecules that can disrupt or stabilize these interactions represent a promising, albeit challenging, area of drug discovery.

A significant breakthrough in this area is the development of pyrazolo[4,3-c]pyridines as the first-in-class inhibitors of the PEX14–PEX5 protein–protein interaction. acs.org This interaction is crucial for protein import into glycosomes, which are organelles essential for the survival of trypanosomatid parasites, the causative agents of diseases like sleeping sickness and Chagas disease. A structure-based drug design approach led to the identification of these pyrazole-based inhibitors, which exhibit trypanocidal activity by disrupting the essential PEX14-PEX5 interaction. acs.org

The structure-activity relationship (SAR) studies of these pyrazolo[4,3-c]pyridines revealed critical insights into how the pyrazole scaffold contributes to binding at the PPI interface. For example, the substitution pattern on the pyrazole ring was found to be crucial for inhibitory activity. The N-1 regioisomer was active, while the N-2 regioisomer showed significantly reduced activity, highlighting the specific orientation required for effective interaction with the target protein. acs.org Furthermore, the addition of an aminoalkyl chain at the N-1 position of the pyrazole dramatically enhanced the antiparasitic activity, which was attributed to a greater inhibitory potency against the TbPEX14–PEX5 PPI. acs.org

While not strictly targeting PPIs, research on pyrazole-based inhibitors of meprin α and β, which are metalloproteinases, also provides valuable insights into how structural modifications on the pyrazole core can modulate interactions with protein surfaces. nih.gov The study explored how different substituents at positions 3 and 5 of the pyrazole ring could interact with the S1, S1', or S2' pockets of the enzymes, thereby influencing inhibitory activity and selectivity. nih.gov This demonstrates the principle of using the pyrazole scaffold to present chemical functionalities in a specific three-dimensional arrangement to achieve desired interactions with a protein surface.

The design of pyrazole derivatives as inhibitors of neutrophilic inflammation further illustrates the modulation of protein function. nih.gov Certain derivatives were found to be potent inhibitors of superoxide (B77818) anion generation in human neutrophils, with their mechanism of action linked to the inhibition of phosphodiesterase 4 (PDE4). Molecular modeling highlighted the specific binding poses of these pyrazole compounds within the active site of PDE4, indicating how the scaffold can be tailored to interact with key residues. nih.gov

These examples collectively demonstrate the potential of the pyrazole scaffold, and by extension, versatile building blocks like this compound, in the development of molecules that can modulate protein interactions. The ability to systematically modify the pyrazole core through the iodo handle allows for the exploration of chemical space and the optimization of interactions at complex protein-protein interfaces.

Q & A

Q. What are the established synthetic routes for (4-Iodo-1H-pyrazol-3-yl)methanol, and how do reaction conditions influence yield?

Methodological Answer : The compound is typically synthesized via cyclocondensation of iodinated precursors with hydrazine derivatives. For example, a modified Baker-Venkataram rearrangement using 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione and phenylhydrazine in ethanol/acetic acid under reflux yields structurally analogous pyrazole derivatives (45% yield after recrystallization) . Key factors:

- Solvent polarity : Ethanol/acetic acid mixtures enhance cyclization.

- Reaction time : Prolonged reflux (>7 hours) improves crystallinity.

- Purification : Silica gel chromatography or recrystallization (methanol) is critical for purity.

| Synthesis Optimization | Conditions | Yield | Purity |

|---|---|---|---|

| Ethanol/AcOH (7 hours) | Reflux | 45% | 95%+ |

| Xylene (30 hours) | Reflux | 60%* | 90% |

| *From analogous pyrazole sulfonylation . |